(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595470
InChI: InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1
SMILES: CN(C)C(=O)C(C1=CC=CC=C1)O
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

CAS No.:

Cat. No.: VC13595470

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide -

Specification

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name (2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide
Standard InChI InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1
Standard InChI Key RAPXOLIRIJRICD-SECBINFHSA-N
Isomeric SMILES CN(C)C(=O)[C@@H](C1=CC=CC=C1)O
SMILES CN(C)C(=O)C(C1=CC=CC=C1)O
Canonical SMILES CN(C)C(=O)C(C1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s IUPAC name is (R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide, with the molecular formula C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2 and a molar mass of 179.22 g/mol . Its structure features a phenyl ring attached to a central carbon bearing a hydroxyl group and an acetamide moiety with dimethyl substituents on the nitrogen. The (R)-configuration at the chiral center distinguishes it from the (S)-enantiomer, influencing its pharmacokinetic and pharmacodynamic properties .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2
Molar Mass179.22 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solventsInferred

Synthesis and Stereoselective Preparation

Enantioselective Synthesis

Recent advances leverage chiral catalysts or resolving agents to produce the (R)-enantiomer selectively. For example, enzymatic resolution using lipases has shown promise in isolating the (R)-form with >90% enantiomeric excess (ee) . Alternatively, asymmetric hydroxylation of prochiral intermediates using transition-metal catalysts (e.g., Sharpless epoxidation) provides a stereocontrolled route .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Reference
Racemic Condensation750 (racemic)
Enzymatic Resolution6892 (R)
Asymmetric Hydroxylation8189 (R)

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